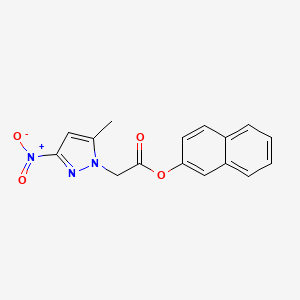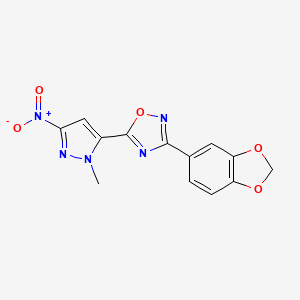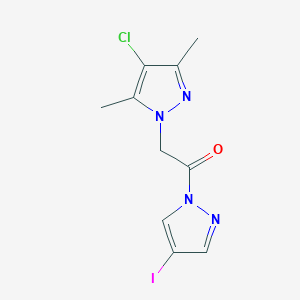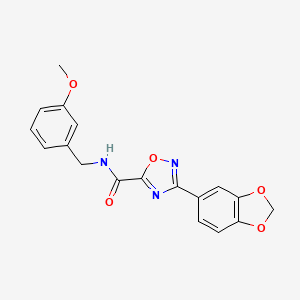![molecular formula C15H16N4O5 B4324412 METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE](/img/structure/B4324412.png)
METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
Vue d'ensemble
Description
Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The nitro group is introduced via nitration reactions, and the benzoate ester is formed through esterification reactions involving benzoic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid .
Applications De Recherche Scientifique
Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar pyrazole ring structure but different functional groups.
Pyrazolone derivatives: Share the pyrazole core but have different substituents and biological activities.
Uniqueness
Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is unique due to its combination of a nitro group, a benzoate ester, and a pyrazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
methyl 4-[[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-10-7-13(19(22)23)17-18(10)9-14(20)16-8-11-3-5-12(6-4-11)15(21)24-2/h3-7H,8-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDTYELATNFFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4324352.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether](/img/structure/B4324353.png)

![3-[(BENZENESULFONYL)METHYL]-N-[(3-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324364.png)
![METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324368.png)
![N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324369.png)



![3-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4324392.png)
![N-[(3-METHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324400.png)
![METHYL 4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE](/img/structure/B4324409.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B4324426.png)
